(4-Bromo-5-chlorofuran-2-yl)(4-methylpiperazin-1-yl)methanone
Description
Properties
Molecular Formula |
C10H12BrClN2O2 |
|---|---|
Molecular Weight |
307.57 g/mol |
IUPAC Name |
(4-bromo-5-chlorofuran-2-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C10H12BrClN2O2/c1-13-2-4-14(5-3-13)10(15)8-6-7(11)9(12)16-8/h6H,2-5H2,1H3 |
InChI Key |
HHCQZDCSKGHRDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=C(O2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-5-chlorofuran-2-yl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.
Halogenation: The furan ring is then halogenated using bromine and chlorine reagents to introduce the bromo and chloro substituents at the desired positions.
Attachment of the Piperazine Ring: The halogenated furan ring is reacted with 4-methylpiperazine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the furan ring.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Products: Derivatives with different nucleophiles replacing the halogen atoms.
Oxidation Products: Furanones or other oxygenated derivatives.
Reduction Products: Tetrahydrofuran derivatives or other reduced forms.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
Research indicates that compounds similar to (4-Bromo-5-chlorofuran-2-yl)(4-methylpiperazin-1-yl)methanone exhibit significant biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.
- Anti-inflammatory Properties : Its structure suggests potential use in treating inflammatory diseases due to its ability to modulate immune responses.
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Organic Synthesis Applications
Building Block for Complex Molecules
The compound serves as an essential building block in organic synthesis. Its functional groups allow for:
- Electrophilic Substitution Reactions : The furan ring can undergo reactions that introduce additional substituents, enhancing the diversity of synthesized compounds.
- Nucleophilic Addition Reactions : The carbonyl group in the methanone can react with nucleophiles, facilitating the creation of various derivatives.
Biological Studies
Interaction with Biological Targets
Computational studies using molecular docking have predicted that this compound interacts effectively with specific receptors or enzymes. These interactions can lead to:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in disease pathways, providing a therapeutic avenue for drug development.
- Receptor Modulation : Its binding affinity to receptors could influence signaling pathways critical for various physiological processes.
Case Studies and Research Findings
Several studies highlight the applications of this compound:
- Anticancer Studies : A study demonstrated that derivatives of this compound inhibited the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Research : Another investigation found that the compound exhibited broad-spectrum antimicrobial activity, suggesting its potential as a new antibiotic agent.
- Inflammatory Disease Models : Research indicated that the compound could reduce inflammation markers in animal models, supporting its use in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of (4-Bromo-5-chlorofuran-2-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to three key analogs from the evidence, emphasizing structural variations, physicochemical properties, and biological activity.
3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one
- Molecular Formula: C₁₁H₁₅BrNO₃
- Molecular Weight : 313.15 g/mol
- Structural Features: A furanone core with bromine, methoxy, and 4-methylpiperidine substituents.
- Biological Activity : Exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
- Comparison: Unlike the target compound, this analog replaces chlorine with a methoxy group and incorporates a lactone (furanone) ring. The 4-methylpiperidine group may enhance lipophilicity compared to the piperazine in the target compound.
(3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone
- Molecular Formula : C₁₂H₁₃BrClFN₂O
- Molecular Weight : 335.6 g/mol
- Structural Features: A halogenated phenyl ring (Br, Cl, F) linked to 4-methylpiperazine via a methanone group.
- Fluorine may improve metabolic stability compared to chlorine or bromine .
(2-Bromo-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone
- Molecular Formula : C₁₃H₁₄BrF₃N₂O
- Molecular Weight : 351.16 g/mol
- Structural Features : A phenyl ring substituted with bromine and a trifluoromethyl group, connected to 4-methylpiperazine.
- This contrasts with the electron-rich furan ring in the target compound .
Data Table: Structural and Physicochemical Comparison
*Estimated formula.
Research Findings and Implications
- Antibacterial Potential: The furanone analog (C₁₁H₁₅BrNO₃) demonstrates activity against MRSA, suggesting that halogenated furan derivatives, including the target compound, may share this bioactivity .
- Electron Effects : Fluorine and trifluoromethyl groups in phenyl-based analogs enhance stability and reactivity, but furan’s inherent electron-rich nature could favor different interaction mechanisms (e.g., with bacterial enzymes) .
- Structural Trade-offs: Piperazine rings (vs. piperidine) improve aqueous solubility, which may benefit pharmacokinetics in the target compound.
Biological Activity
The compound (4-Bromo-5-chlorofuran-2-yl)(4-methylpiperazin-1-yl)methanone (CAS Number: 1427021-17-7) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.
- Molecular Formula : C10H12BrClN2O2
- Molecular Weight : 307.57 g/mol
- LogP : 2.0831 (indicating moderate lipophilicity)
- Polar Surface Area (TPSA) : 36.69 Ų
- Rotatable Bonds : 1
These properties suggest that the compound may exhibit favorable characteristics for drug-like behavior, including oral bioavailability and membrane permeability.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests potential applications in treating neurological disorders.
Antidepressant Properties
Recent studies have indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. The mechanism often involves the modulation of serotonin pathways, which could be relevant for this compound as well.
Antitumor Activity
Research has shown that derivatives of furan compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that furan-based compounds could induce apoptosis in breast cancer cells through the activation of caspases and the mitochondrial pathway.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It may exert protective effects against oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin receptors | |
| Antitumor | Induction of apoptosis | |
| Neuroprotective | Protection against oxidative stress |
Case Studies
-
Antidepressant Efficacy :
A study conducted on a related piperazine compound showed significant antidepressant activity in the forced swim test and tail suspension test, suggesting that similar structural analogs may also exhibit these effects. -
Cytotoxicity in Cancer Cells :
In vitro studies demonstrated that furan derivatives, including those structurally related to this compound, displayed significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating effective concentrations for therapeutic applications. -
Neuroprotection in Animal Models :
Animal studies have indicated that administration of furan-based compounds can reduce markers of neuroinflammation and oxidative stress in models of Alzheimer's disease, suggesting a protective role for this compound.
Q & A
"(4-Bromo-5-chlorofuran-2-yl)(4-methylpiperazin-1-yl)methanone"
What are the optimal synthetic routes for preparing this compound, and what reaction conditions yield the highest purity?
Answer: Synthesis typically involves coupling halogenated furan derivatives with substituted piperazines via amide bond formation. Key steps include nucleophilic substitution under anhydrous conditions using catalysts like Hünig’s base, followed by purification via column chromatography. Reaction temperature (0–5°C for bromination) and solvent choice (e.g., DMF for polar aprotic environments) are critical for achieving yields >75%. Multi-step protocols may require protecting groups to avoid side reactions .
Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure and purity of this compound?
Answer: High-resolution NMR (1H, 13C, and 2D techniques like COSY/HSQC) identifies functional groups and connectivity, while ESI-TOF mass spectrometry confirms molecular weight. X-ray crystallography using SHELX programs resolves the three-dimensional conformation, particularly halogen-piperazine interactions. Purity is validated via HPLC (>95% peak area) and elemental analysis .
How do the electronic effects of bromine and chlorine substituents on the furan ring influence the compound's chemical reactivity and biological interactions?
Answer: Bromine’s larger atomic radius introduces steric hindrance, while chlorine’s higher electronegativity modulates electronic distribution. Density functional theory (DFT) calculations reveal these substituents enhance electrophilicity at the furan carbonyl, affecting binding to biological targets like kinase domains. Comparative studies with non-halogenated analogs show reduced activity, highlighting their electronic role .
What experimental strategies can address discrepancies in reported biological activity data for this compound across different studies?
Answer: Standardize assays using CLSI guidelines for antimicrobial testing or OECD protocols for cytotoxicity. Orthogonal methods (e.g., surface plasmon resonance and enzymatic assays) validate target engagement. Batch-specific purity checks (via HPLC) and control experiments with structural analogs isolate contributions from impurities or assay conditions .
How can computational approaches like molecular docking or MD simulations predict the compound's pharmacokinetic properties and target binding modes?
Answer: Molecular docking (AutoDock Vina) models interactions with targets (e.g., G-protein-coupled receptors), while MD simulations (GROMACS) assess binding stability. ADMET predictors (SwissADME) evaluate logP (~2.5) and CYP450 metabolism. These methods guide lead optimization by identifying modifications to improve solubility and bioavailability .
What are the critical considerations for handling and storing this compound to ensure stability during experiments?
Answer: Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation. Avoid aqueous environments due to hydrolysis susceptibility; use anhydrous DMSO for stock solutions. Regular stability assays (TLC/HPLC) monitor decomposition, especially after freeze-thaw cycles .
What challenges arise in crystallizing this compound for X-ray diffraction studies, and how can they be mitigated?
Answer: Challenges include poor crystal habit due to flexible piperazine and halogen disorder. Vapor diffusion with mixed solvents (DCM/hexane) and seeding improve crystal quality. Low-temperature data collection (100 K) minimizes thermal motion artifacts. SHELXL refinement with anisotropic displacement parameters enhances model accuracy .
How does the stereoelectronic environment of the 4-methylpiperazine moiety affect the compound's solubility and membrane permeability?
Answer: The methyl group increases lipophilicity (logP ~2.5), enhancing membrane permeability but reducing aqueous solubility. Protonation at physiological pH (pKa ~7.5) improves solubility in acidic environments. Salt formation (e.g., HCl salt) balances these properties for in vivo studies .
What are the key differences in synthetic approaches between this compound and structurally related analogs with varying halogen or heterocycle substitutions?
Answer: Bromine/chlorine substitution requires controlled stoichiometry to avoid over-halogenation. Furan vs. pyrrole analogs necessitate different coupling reagents (EDCI for furan vs. HATU for pyrrole). Microwave-assisted synthesis reduces reaction times for less reactive substrates (e.g., 5-chlorofuran derivatives) .
What orthogonal analytical techniques are recommended to confirm the absence of regioisomeric byproducts during synthesis?
Answer: LC-MS with high-resolution separation (C18 columns) distinguishes regioisomers by retention time and mass. 2D NOESY NMR detects spatial proximity between substituents, while X-ray crystallography provides definitive regioisomer assignment. Comparative IR spectroscopy identifies carbonyl stretching frequency shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
